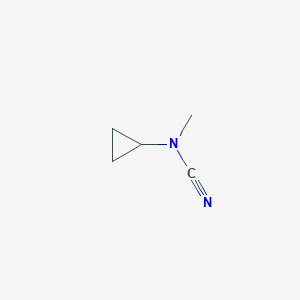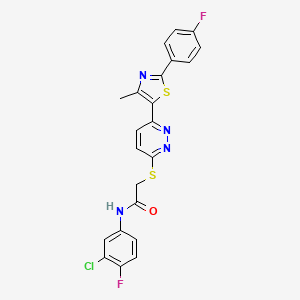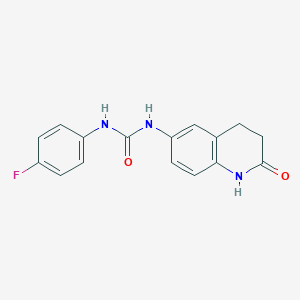
1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea and related compounds involves complex chemical processes. For instance, Govindaraju et al. (2016) demonstrated a catalyst-free green synthesis of novel tetrahydroquinolin-5(1H)-one derivatives through a one-pot four-component reaction under ultrasonic conditions, highlighting an effective approach with excellent yields and straightforward procedures (Govindaraju, Tabassum, Khan, & Pasha, 2016).
Molecular Structure Analysis
The study of the molecular structure of such compounds often involves X-ray crystallography and other analytical techniques. For example, a charge density study of crystalline 1-(4-fluorophenyl)-tetrahydroquinoline derivatives provided insights into weak intermolecular interactions, including C-H...O and pi...pi interactions, contributing to the understanding of their crystal lattice structure (Chopra, Cameron, Ferrara, & Guru Row, 2006).
Chemical Reactions and Properties
The reactivity of 1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea with various reagents and conditions has been explored to understand its chemical behavior. Lai, Wang, and Wu (2014) discussed the efficient generation of 1-(4-haloisoquinolin-1-yl)ureas through a tandem reaction, showcasing the compound's versatility in undergoing chemical transformations (Lai, Wang, & Wu, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the practical applications and handling of the compound. For instance, the crystal structure analysis provided by Wang et al. elucidates the geometric and intermolecular bonding characteristics of similar compounds, essential for predicting their behavior in various environments (Wang, Zhang, Zeng, Shi, Tu, Wei, & Zong, 2006).
Chemical Properties Analysis
Exploring the chemical properties, such as reactivity with different chemical groups, stability under various conditions, and potential for forming derivatives, is fundamental for extending the application range of this compound. The work by Ye, Wang, and Wu (2011) on the synthesis of 1-(isoquinolin-1-yl)urea derivatives via a three-component reaction demonstrates the chemical versatility and potential for generating a wide array of related compounds (Ye, Wang, & Wu, 2011).
Aplicaciones Científicas De Investigación
Novel Urea and Bis-urea Derivatives Synthesis and Biological Evaluation
A study by Perković et al. (2016) involved the synthesis and biological evaluation of novel urea and bis-urea derivatives with hydroxyphenyl or halogenphenyl substituents, including compounds similar to the specified chemical structure. These compounds were tested for antiproliferative activity against various cancer cell lines. The study found certain derivatives to be highly active, especially against breast carcinoma MCF-7 cells, suggesting potential applications in cancer drug development. The derivatives also exhibited antioxidant activity, indicating their utility in research related to oxidative stress and its implications in diseases. (Perković et al., 2016)
Crystal Structure and Hirshfeld Surface Analysis
Ullah and Stoeckli-Evans (2021) performed a structural analysis of a compound similar to the specified chemical, focusing on its crystal structure and Hirshfeld surface analysis. The study provided insights into the intermolecular interactions and structural properties of such compounds, which are crucial for understanding their behavior in solid-state and potential applications in materials science. (Ullah & Stoeckli-Evans, 2021)
FLT3 Inhibitors Discovery
Zhang et al. (2020) reported on the discovery of FLT3 inhibitors capable of overcoming drug-resistant mutations. Although the study does not directly mention the exact compound , it focuses on derivatives that structurally resemble the specified chemical. These findings have implications for the development of targeted therapies for conditions like acute myeloid leukemia (AML), where FLT3 mutations play a critical role. (Zhang et al., 2020)
Synthesis and Antioxidant Activities
Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups and evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with their antioxidant activities. This research highlights the compound's potential in developing treatments for neurodegenerative diseases, such as Alzheimer's, where oxidative stress and cholinesterase activity are involved. (Kurt et al., 2015)
Biginelli Condensations for Novel Derivatives
Saloutin et al. (2000) explored the synthesis of novel derivatives through Biginelli condensations involving fluorinated esters, showcasing the versatility of the core structure in synthesizing a wide range of potential pharmacological agents. (Saloutin et al., 2000)
Antimicrobial Evaluation of Quinazolinone Derivatives
Desai et al. (2013) synthesized fluorine-containing quinazolinone derivatives with potential antimicrobial properties. This study signifies the importance of such compounds in developing new antimicrobial agents against various bacterial and fungal pathogens. (Desai et al., 2013)
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-11-2-4-12(5-3-11)18-16(22)19-13-6-7-14-10(9-13)1-8-15(21)20-14/h2-7,9H,1,8H2,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJJFCAUMVEMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

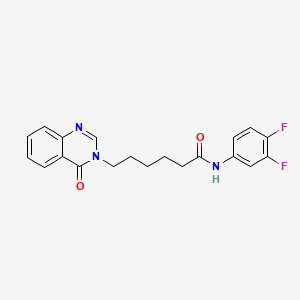

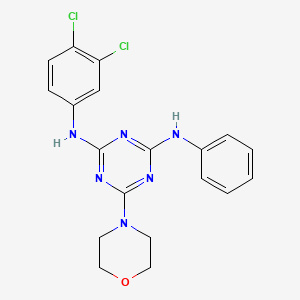
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488959.png)
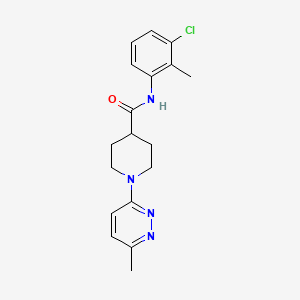
![N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)
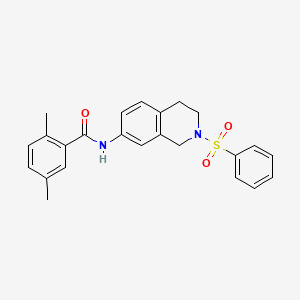
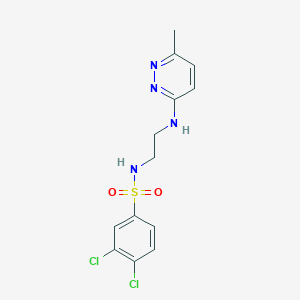

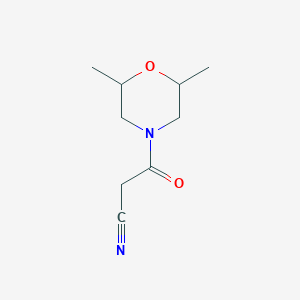
![Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate](/img/structure/B2488970.png)
![Ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2488971.png)
